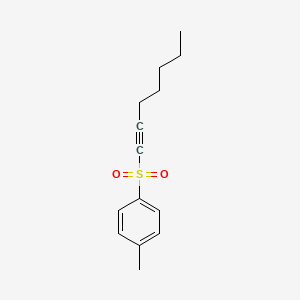
Benzene, 1-(1-heptynylsulfonyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-heptynylsulfonyl)-4-methyl-: is an organic compound characterized by the presence of a benzene ring substituted with a heptynylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-heptynylsulfonyl)-4-methyl- typically involves the reaction of 1-heptyne with sulfonyl chloride in the presence of a base, followed by the introduction of a methyl group on the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(1-heptynylsulfonyl)-4-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like acetonitrile or dimethylformamide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzene, 1-(1-heptynylsulfonyl)-4-methyl- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s unique structure may be explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: In industrial applications, Benzene, 1-(1-heptynylsulfonyl)-4-methyl- can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-(1-heptynylsulfonyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- Benzene, 1-(1-heptynylsulfonyl)-4-ethyl-
- Benzene, 1-(1-heptynylsulfonyl)-4-propyl-
- Benzene, 1-(1-heptynylsulfonyl)-4-butyl-
Comparison: Compared to its analogs, Benzene, 1-(1-heptynylsulfonyl)-4-methyl- may exhibit different reactivity and properties due to the presence of the methyl group. This can influence its solubility, stability, and interactions with other molecules, making it unique for specific applications.
Properties
CAS No. |
82721-81-1 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-hept-1-ynylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-3-4-5-6-7-12-17(15,16)14-10-8-13(2)9-11-14/h8-11H,3-6H2,1-2H3 |
InChI Key |
CVAGTOGITKNWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















